molecular formula C19H19ClN2O5S B5075595 methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4-chlorobenzoate

methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4-chlorobenzoate

Cat. No.: B5075595
M. Wt: 422.9 g/mol
InChI Key: SSGNHQWXJTUVOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Techniques could include nucleophilic substitution reactions, electrophilic aromatic substitutions, and possibly transition metal-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The structure of the compound could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The reactivity of the compound would depend on its functional groups. For example, the amino groups might participate in acid-base reactions, the allyl group could undergo reactions with electrophiles, and the chlorobenzoate group might be susceptible to nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques .

Mechanism of Action

If this compound has biological activity, its mechanism of action could be studied using a variety of biochemical and biophysical techniques. This could involve studying its interactions with proteins or other biomolecules, or observing its effects on cells or organisms .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal of the compound .

Future Directions

Future research on the compound could involve further studies of its synthesis, properties, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its behavior under various conditions, or exploring its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

methyl 4-chloro-3-[[4-[methylsulfonyl(prop-2-enyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c1-4-11-22(28(3,25)26)15-8-5-13(6-9-15)18(23)21-17-12-14(19(24)27-2)7-10-16(17)20/h4-10,12H,1,11H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGNHQWXJTUVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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